molecular formula C21H17NO4 B4105626 N-dibenzo[b,d]furan-3-yl-2,6-dimethoxybenzamide

N-dibenzo[b,d]furan-3-yl-2,6-dimethoxybenzamide

Cat. No. B4105626
M. Wt: 347.4 g/mol
InChI Key: NLOCJMUHGNILHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-dibenzo[b,d]furan-3-yl-2,6-dimethoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of benzamides, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-dibenzo[b,d]furan-3-yl-2,6-dimethoxybenzamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes and signaling pathways that play a role in inflammation and cancer. It has also been reported to modulate the levels of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects
N-dibenzo[b,d]furan-3-yl-2,6-dimethoxybenzamide has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. The compound has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-dibenzo[b,d]furan-3-yl-2,6-dimethoxybenzamide is its potential use in the treatment of various diseases. The compound has shown promising results in preclinical studies and may have fewer side effects compared to other drugs. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research of N-dibenzo[b,d]furan-3-yl-2,6-dimethoxybenzamide. One of the directions is to study its potential use in the treatment of neurodegenerative disorders. The compound has shown promising results in preclinical studies and may have a neuroprotective effect. Another direction is to improve the solubility of the compound by modifying its chemical structure. This may increase its bioavailability and efficacy. Additionally, further studies are needed to understand the mechanism of action of the compound and its potential side effects.
Conclusion
In conclusion, N-dibenzo[b,d]furan-3-yl-2,6-dimethoxybenzamide is a chemical compound that has shown potential therapeutic properties in various scientific research studies. The compound has been studied for its anti-inflammatory, anti-cancer, and anti-viral activities, as well as its potential use in the treatment of neurodegenerative disorders. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-dibenzo[b,d]furan-3-yl-2,6-dimethoxybenzamide have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.

Scientific Research Applications

N-dibenzo[b,d]furan-3-yl-2,6-dimethoxybenzamide has shown potential therapeutic properties in various scientific research studies. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. The compound has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-dibenzofuran-3-yl-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4/c1-24-17-8-5-9-18(25-2)20(17)21(23)22-13-10-11-15-14-6-3-4-7-16(14)26-19(15)12-13/h3-12H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOCJMUHGNILHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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